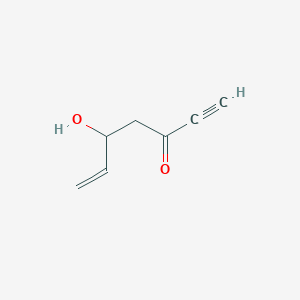

5-Hydroxyhept-6-en-1-yn-3-one

Description

Structure

3D Structure

Properties

CAS No. |

724460-44-0 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-hydroxyhept-6-en-1-yn-3-one |

InChI |

InChI=1S/C7H8O2/c1-3-6(8)5-7(9)4-2/h1,4,7,9H,2,5H2 |

InChI Key |

QRZYXVBRFVVVGA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC(=O)C#C)O |

Origin of Product |

United States |

Contextualization Within Enynyl Ketone Architectures

Enynyl ketones are a class of organic compounds characterized by the presence of a carbon-carbon double bond (ene) and a carbon-carbon triple bond (yne) conjugated with a ketone (one). This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in the synthesis of complex molecules. The conjugated system allows for a variety of addition reactions, and the presence of multiple reactive sites enables the construction of diverse molecular scaffolds.

Structural Significance of the 5 Hydroxyhept 6 En 1 Yn 3 One Motif

The structure of 5-Hydroxyhept-6-en-1-yn-3-one is notable for several key features. The heptane (B126788) backbone is functionalized with a hydroxyl group at the 5-position, a terminal alkyne at the 1-position, a ketone at the 3-position, and a terminal alkene at the 6-position. This specific arrangement of functional groups within a relatively small molecule provides a high degree of chemical functionality.

The hydroxyl group can act as a directing group or a nucleophile in intramolecular reactions, and its stereochemistry can be a critical factor in asymmetric synthesis. The terminal alkyne is amenable to a wide range of reactions, including coupling reactions (such as the Sonogashira coupling), cycloadditions, and nucleophilic additions. The enone moiety (the α,β-unsaturated ketone system) is a classic Michael acceptor, allowing for conjugate additions of nucleophiles. The terminal alkene can participate in various addition and polymerization reactions.

Table 1: Key Structural Features of this compound

| Feature | Position | Chemical Functionality |

| Alkyne | 1 | Electrophilic and nucleophilic additions, coupling reactions |

| Ketone | 3 | Nucleophilic additions, enolate formation |

| Hydroxyl | 5 | Directing group, nucleophile, hydrogen bonding |

| Alkene | 6 | Electrophilic additions, polymerization |

Overview of Research Trajectories for Complex Unsaturated Carbonyl Compounds

Research into complex unsaturated carbonyl compounds is a vibrant area of organic chemistry. nih.gov The development of new synthetic methods to access these structures and the exploration of their reactivity are major themes. nih.gov A significant focus is on the stereoselective synthesis of these molecules, as the spatial arrangement of atoms can have a profound impact on their biological activity and material properties.

Rationale for In Depth Investigation of 5 Hydroxyhept 6 En 1 Yn 3 One

Convergent and Linear Synthetic PathwaysNo specific research data available.

Acetylide Additions and ModificationsWhile general principles of acetylide additions to aldehydes and ketones are well-established, specific applications for the synthesis of this compound have not been reported.

This report underscores a potential area for future research in the field of organic synthesis. The development of synthetic routes to novel polyfunctionalized molecules like this compound could be of interest for various applications, and the lack of current literature presents an open opportunity for synthetic chemists.

Grignard Reagent Applications in Carbonyl Chemistry

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. pressbooks.pubmasterorganicchemistry.com Their reaction with carbonyl compounds, such as aldehydes and ketones, is a fundamental method for producing alcohols. pressbooks.puborganic-chemistry.org The synthesis of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal, typically in an ether solvent like diethyl ether. pressbooks.pubmasterorganicchemistry.com This process results in an organomagnesium halide (R-MgX) where the carbon atom bonded to magnesium is highly nucleophilic. pressbooks.pub

In the context of α,β-unsaturated ketones, also known as enones, Grignard reagents generally favor a 1,2-addition pathway, attacking the carbonyl carbon directly, rather than the β-carbon (1,4-addition). stackexchange.com This selectivity leads to the formation of an allylic alcohol. stackexchange.com For the synthesis of this compound, a plausible strategy would involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an appropriate alkynyl ketone precursor. The nucleophilic vinyl group would add to the carbonyl carbon of the ketone, resulting in the desired tertiary alcohol structure after an acidic workup. pressbooks.pub

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |

| Alkynyl Ketone | Vinyl Grignard Reagent | This compound | Diethyl ether, Acid workup | pressbooks.pub |

It is important to note that sterically hindered ketones might lead to side reactions such as reduction or enolization. organic-chemistry.org

Olefin Metathesis Strategies for Enynyl Linkages

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium, molybdenum, or tungsten. wikipedia.orglibretexts.org A specific variant of this reaction, known as enyne metathesis, occurs between an alkene and an alkyne to produce a conjugated 1,3-diene system. libretexts.orgchim.it This methodology has been extensively used for the synthesis of a wide array of carbo- and heterocyclic compounds. chim.itnih.gov

For the construction of the enynyl moiety within this compound, a cross-enyne metathesis approach could be envisioned. libretexts.org This would involve the reaction of a terminal alkyne with an alkene in the presence of a suitable metathesis catalyst, such as a Grubbs-type ruthenium catalyst. libretexts.orgchim.it The reaction is driven by the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired product. wikipedia.org The choice of catalyst is crucial, with second-generation Grubbs catalysts often showing higher reactivity and broader functional group tolerance. nih.gov

| Reaction Type | Catalyst | Substrates | Product Feature | Reference |

| Enyne Metathesis | Grubbs Catalyst (e.g., Ru-based) | Alkyne and Alkene | Conjugated 1,3-diene | libretexts.orgchim.it |

The development of water-soluble catalysts has also expanded the scope of olefin metathesis to aqueous media, offering more sustainable synthetic routes. beilstein-journals.org

Catalytic Synthesis Protocols for this compound

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are particularly effective for the synthesis of conjugated enynes. rsc.orgrsc.org Various metals, including palladium, copper, iron, and cobalt, have been utilized to catalyze the coupling of alkenyl and alkynyl precursors. rsc.orgnih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling, are among the most well-developed and versatile methods for this purpose. nih.gov

In the synthesis of this compound, a transition metal-catalyzed coupling could be employed to construct the enyne backbone. For instance, a vinyl halide could be coupled with a terminal alkyne bearing the hydroxyketone functionality (or a protected version thereof) using a palladium catalyst. Alternatively, copper-catalyzed reactions, sometimes in conjunction with iron, provide another avenue for the coupling of vinylmetal species with alkynyl halides. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yield and selectivity. rsc.org

| Catalyst System | Reactant A | Reactant B | Bond Formed | Reference |

| Pd(0)/Cu(I) | Vinyl Halide | Terminal Alkyne | C(sp)-C(sp2) | nih.gov |

| Fe or Co | Two distinct alkynes | - | Enynyl | nih.gov |

| Cu(I) | Diorganyl diselenides & 1,6-enynes | - | Selenylated pyrrolidines | mdpi.com |

| Ag(I) | 1,6-enynes & Sodium sulfinates | - | Sulfonated α-methylene γ-lactones | mdpi.com |

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov For the synthesis of chiral molecules like this compound, which contains a stereocenter at the C5 position, organocatalysis can provide a means to control the stereochemical outcome.

Specifically, the asymmetric synthesis of γ-hydroxy-α,β-unsaturated ketones can be achieved through various organocatalytic methods. acs.org For instance, the use of chiral aminocatalysts can facilitate the enantioselective conjugate addition of aldehydes to vinyl ketones. rsc.org While not a direct synthesis of the target molecule, the principles can be adapted. Another approach involves the asymmetric aldol (B89426) reaction. Chiral organocatalysts, such as those based on proline or squaramide, can catalyze the reaction between an aldehyde and a ketone to produce a β-hydroxy ketone with high enantioselectivity. nih.gov This could be a key step in a multi-step synthesis of enantiomerically enriched this compound. The bifunctional nature of γ-hydroxyenones makes them valuable building blocks for creating various oxygen- and nitrogen-containing heterocycles through organocatalytic asymmetric cyclization. researchgate.net

| Organocatalyst Type | Reaction | Key Feature | Reference |

| Chiral Aminocatalysts | Conjugate addition of aldehydes to vinyl ketones | Asymmetric C-C bond formation | rsc.org |

| Squaramide-based | Asymmetric direct vinylogous aldol reaction | Synthesis of γ,γ-disubstituted-δ-hydroxy-γ-butenolide | nih.gov |

| Prolinol analogues | Asymmetric cyclization of γ-hydroxyenones | Synthesis of tetrahydrofuran (B95107) derivatives | researchgate.net |

Functional Group Compatibility and Protection/Deprotection Schemes

The synthesis of polyfunctional molecules like this compound necessitates careful consideration of functional group compatibility. The presence of a hydroxyl group, a ketone, an alkene, and an alkyne in the same molecule means that many reagents could react with more than one functional group, leading to low yields and complex product mixtures. bham.ac.uk To circumvent this, protecting groups are temporarily introduced to mask a reactive functional group, allowing a reaction to occur selectively at another site. jocpr.comorganic-chemistry.org

An effective protecting group strategy is crucial for a successful synthesis. bham.ac.uk For the target molecule, the hydroxyl group is particularly susceptible to a variety of reaction conditions. It can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, which is stable under many reaction conditions but can be selectively removed with a fluoride (B91410) source. numberanalytics.com The ketone could be protected as an acetal (B89532) or ketal if necessary. slideshare.net

The concept of orthogonal protection is particularly powerful in complex syntheses. numberanalytics.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential unmasking and reaction of different functional groups. jocpr.comnumberanalytics.com The choice of protecting groups must be carefully planned to be compatible with the entire synthetic sequence. bham.ac.uk

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Reference |

| Alcohol (-OH) | Silyl Ether (e.g., TBS) | TBS-Cl, Imidazole | TBAF | numberanalytics.com |

| Amine (-NH2) | Carbamate (e.g., Cbz) | Benzyl chloroformate | Hydrogenolysis | numberanalytics.com |

| Carbonyl (C=O) | Acetal/Ketal | Diol, Acid catalyst | Aqueous Acid | slideshare.net |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. researchgate.net For the synthesis of this compound, several parameters for each synthetic step would need to be systematically varied and evaluated.

Key factors that influence reaction outcomes include the choice of solvent, reaction temperature, catalyst loading, and the nature of any additives. numberanalytics.com For instance, in a transition metal-catalyzed coupling reaction, the choice of ligand can have a profound effect on the reaction's efficiency and selectivity. In an organocatalytic reaction, the structure of the catalyst can be fine-tuned to improve enantioselectivity.

| Parameter | Influence on Reaction | Optimization Strategy | Reference |

| Solvent | Affects solubility, reaction rate, and selectivity | Screening of various polar and non-polar solvents | numberanalytics.com |

| Temperature | Affects reaction rate and can influence selectivity | Varying temperature to find optimal balance | numberanalytics.com |

| Catalyst | Activity and selectivity | Screening different catalysts and optimizing loading | researchgate.net |

| Reagent Concentration | Can affect reaction order and byproduct formation | Varying concentrations and addition rates | researchgate.net |

Electrophilic Additions to the Enynyl System

The enone and alkyne moieties of this compound are both susceptible to electrophilic attack due to their electron-rich π-systems. The regioselectivity and chemoselectivity of these additions are influenced by the electronic effects of the carbonyl and hydroxyl groups.

The reaction of this compound with halogens (Cl₂, Br₂, I₂) is expected to proceed via electrophilic addition across the carbon-carbon double or triple bonds. The enone's double bond is generally less reactive towards electrophiles than a simple alkene due to the electron-withdrawing effect of the carbonyl group. However, under acidic conditions, the reaction can be facilitated by the formation of an enol intermediate. chemistrysteps.comlibretexts.org Halogenation of the alkyne is also a possible pathway. khanacademy.org Selective halogenation would depend on the reaction conditions. For instance, α-halogenation at the carbon adjacent to the carbonyl is plausible under specific acid- or base-catalyzed conditions. chemistrysteps.comlibretexts.org

Table 1: Predicted Products of Halogenation Reactions

| Reagent | Predicted Major Product(s) | Reaction Conditions |

| Br₂ in CCl₄ | 6,7-Dibromo-5-hydroxyhept-1-yn-3-one | Neutral, dark |

| Br₂ in CH₃COOH | 4-Bromo-5-hydroxyhept-6-en-1-yn-3-one | Acid-catalyzed |

| N-Bromosuccinimide (NBS) | 4-Bromo-5-hydroxyhept-6-en-1-yn-3-one | Radical initiator or light |

The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the unsaturated systems in this compound is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double or triple bond. libretexts.orgyoutube.comyoutube.com

Hydration: Acid-catalyzed hydration of the alkyne would likely require a mercury(II) salt catalyst to proceed at a reasonable rate, leading to the formation of a methyl ketone after tautomerization of the intermediate enol. libretexts.orglibretexts.org This would result in the formation of a β-diketone. Hydration of the alkene would lead to a diol.

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) to the alkene would place the halogen at the C6 position due to the formation of a more stable secondary carbocation intermediate, which is also stabilized by the adjacent hydroxyl group. learnbin.netyoutube.com Addition to the alkyne would yield a vinyl halide. learnbin.net

Table 2: Predicted Products of Hydration and Hydrohalogenation

| Reagent | Unsaturated System | Predicted Product | Regioselectivity |

| H₂O, H₂SO₄, HgSO₄ | Alkyne | 5-Hydroxyhept-6-ene-1,3-dione | Markovnikov |

| H₂O, H₂SO₄ | Alkene | Hept-1-yne-3,5,6-triol | Markovnikov |

| HBr | Alkene | 6-Bromo-5-hydroxyhept-1-yn-3-one | Markovnikov |

| HBr (excess) | Alkyne and Alkene | 2,2,6-Tribromo-5-hydroxyheptan-3-one | Markovnikov |

Nucleophilic Reactions at the Carbonyl and Alkyne Moieties

The electrophilic nature of the carbonyl carbon and the acidity of the terminal alkyne proton make this compound susceptible to a range of nucleophilic reactions.

The ketone functionality can undergo nucleophilic addition. Due to the presence of the α,β-unsaturated system, nucleophiles can add directly to the carbonyl carbon (1,2-addition) or to the β-carbon of the enone (1,4-conjugate addition). fiveable.melibretexts.orgpressbooks.pubopenstax.org "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, favor 1,4-addition. openstax.orgrsc.orgyoutube.com

Reduction of the carbonyl group can be achieved with various reducing agents. Selective reduction of the ketone in the presence of the alkene and alkyne can be accomplished using reagents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the alkyne. Catalytic hydrogenation can reduce all unsaturated functionalities depending on the catalyst and conditions used. ed.ac.ukmasterorganicchemistry.comorganic-chemistry.org

Table 3: Predicted Products of Carbonyl Additions and Reductions

| Reagent | Type of Reaction | Predicted Product |

| CH₃MgBr, then H₃O⁺ | 1,2-Addition | 3-Methylhept-6-en-1-yne-3,5-diol |

| (CH₃)₂CuLi, then H₃O⁺ | 1,4-Addition | 5-Hydroxy-4-methylhept-6-en-1-yn-3-one |

| NaBH₄, CH₃OH | 1,2-Reduction | Hept-6-en-1-yne-3,5-diol |

| H₂, Lindlar's catalyst | Alkyne Reduction | 5-Hydroxyhepta-1,6-dien-3-one (cis-alkene) |

| Na, NH₃ (l) | Alkyne Reduction | 5-Hydroxyhepta-1,6-dien-3-one (trans-alkene) masterorganicchemistry.com |

The proton on the terminal alkyne (C1) is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile known as an acetylide anion. learnbin.netorganicchemistrytutor.comleah4sci.com This acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds, thereby extending the carbon chain. organicchemistrytutor.comleah4sci.com

Table 4: Reactions of the Terminal Alkyne

| Reagent Sequence | Type of Reaction | Predicted Product |

| 1. NaNH₂2. CH₃I | Alkylation | 5-Hydroxyoct-6-en-1-yn-3-one |

| 1. n-BuLi2. CH₃CHO3. H₃O⁺ | Addition to Aldehyde | 5,9-Dihydroxy-deca-6-en-1-yn-3-one |

| CuCl, O₂, TMEDA | Glaser Coupling | 1,12-Dihydroxy-tetradeca-2,12-diene-4,10-diyn-6,9-dione |

Cyclization Reactions of this compound

The presence of multiple functional groups within the same molecule allows for various intramolecular cyclization reactions, often catalyzed by transition metals. nih.govpurdue.edursc.org These reactions can lead to the formation of diverse and complex cyclic structures. For example, the hydroxyl group could act as an internal nucleophile, attacking the alkyne in a transition-metal-catalyzed process to form a furan (B31954) or other heterocyclic ring systems. nih.govelsevierpure.comthieme-connect.com The enone system can also participate in cyclization reactions, such as Nazarov cyclizations under acidic conditions or radical cyclizations. rsc.orgcapes.gov.br

Table 5: Potential Cyclization Products

| Catalyst/Conditions | Type of Cyclization | Predicted Product Structure |

| Pd(II) or Au(I) catalyst | 5-exo-dig Cyclization | 2-(1-Hydroxyprop-2-enyl)-5-methylfuran |

| Acid (e.g., H₂SO₄) | Intramolecular Aldol/Michael | 3-Hydroxy-5-vinylcyclohex-2-en-1-one |

| Radical initiator (e.g., AIBN), Bu₃SnH | Radical Cyclization | 4-Acetyl-5-vinylcyclopentan-1-ol |

Intramolecular Cycloadditions

The intramolecular cycloaddition reactions of enones are powerful methods for constructing cyclic systems. In the case of this compound, the alkene and alkyne moieties can act as partners in these transformations.

Photochemical [2+2] cycloadditions are a well-documented class of reactions for enones. wikipedia.org For 2'-hydroxyenones, the stereochemical outcome of these reactions can often be controlled by the choice of solvent. nih.gov In aprotic solvents, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can hold the molecule in a rigid conformation, leading to a specific diastereomer. In protic solvents, this internal hydrogen bond is disrupted by solvent molecules, potentially leading to different stereochemical products. nih.gov While the alkyne is also a potential reaction partner, the terminal alkene is typically more reactive in photochemical cycloadditions.

| Reaction Type | Conditions | Potential Product | Stereochemical Considerations |

|---|---|---|---|

| [2+2] Photocycloaddition | hν, Aprotic Solvent (e.g., Benzene) | Bicyclic cyclobutane (B1203170) derivative | Product formation directed by intramolecular H-bond. |

| [2+2] Photocycloaddition | hν, Protic Solvent (e.g., Methanol) | Diastereomeric bicyclic cyclobutane derivative | Disruption of intramolecular H-bond leads to altered facial selectivity. nih.gov |

Radical Cyclization Pathways

Radical cyclizations offer a complementary approach to constructing cyclic molecules from unsaturated precursors. For enynones like this compound, radical-initiated cascade reactions can lead to the formation of complex polycyclic systems. A notable example is the metal-free radical cascade cyclization/haloazidation of enynones, which has been used to synthesize functionalized 1-indanones. rsc.org This type of reaction, initiated by a radical source, could proceed via a 5-exo-dig cyclization onto the alkyne, followed by further reaction with the alkene.

| Reagents | Initiator | Potential Intermediate | Potential Final Product |

|---|---|---|---|

| TMSN₃, NIS | Thermal or Photochemical | Vinyl radical via 5-exo-dig cyclization | Functionalized bicyclic ketone |

| Bu₃SnH, AIBN | AIBN (thermal) | Vinyl radical via 5-exo-dig cyclization | Reduced bicyclic ketone |

Metal-mediated Cyclizations

Transition metals can catalyze a wide array of cyclization reactions involving enynes. The Pauson-Khand reaction, for instance, is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, often mediated by cobalt or other transition metals. An intramolecular version of this reaction could be envisioned for this compound. Other metals, such as gold, platinum, or palladium, are known to catalyze the cycloisomerization of enynes through various mechanisms, leading to a diverse range of carbocyclic and heterocyclic products. The presence of the hydroxyl group could also influence the reaction pathway by coordinating to the metal center.

| Catalyst/Reagent | Reaction Type | Potential Product |

|---|---|---|

| Co₂(CO)₈ | Intramolecular Pauson-Khand type reaction | Tricyclic enone |

| Au(I) or Pt(II) salts | En-yne Cycloisomerization | Bicyclic ether (if hydroxyl group participates) or carbocycle |

| Pd(0) complexes | Reductive or oxidative cyclization | Varies depending on reaction conditions |

Oxidation and Reduction Chemistry of this compound

The multiple reducible and oxidizable functional groups in this compound allow for selective transformations, which are crucial in multi-step syntheses.

Selective Oxidation of the Hydroxyl Group

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, yielding hept-6-en-1-yne-3,5-dione. A variety of reagents are available for this transformation, with the choice depending on the desired selectivity and reaction conditions. Milder, more selective oxidizing agents are preferable to avoid unwanted side reactions with the alkene and alkyne functionalities.

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | CH₂Cl₂, room temperature | Hept-6-en-1-yne-3,5-dione | Common and effective for oxidizing secondary alcohols to ketones. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Hept-6-en-1-yne-3,5-dione | Offers mild conditions and high yields. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) | Hept-6-en-1-yne-3,5-dione | Avoids heavy metals and is highly effective. |

Chemoselective Reduction of Carbonyl, Alkene, and Alkyne functionalities

The chemoselective reduction of the different unsaturated groups within this compound is a key challenge and opportunity. The choice of reducing agent determines which functional group is targeted. youtube.com

The ketone can be selectively reduced to a secondary alcohol in the presence of the alkene and alkyne using mild hydride reagents like sodium borohydride (NaBH₄). libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone and the alkyne. libretexts.org

The selective reduction of the alkyne or alkene can be achieved through catalytic hydrogenation. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) is commonly used to reduce alkynes to cis-alkenes. Complete reduction of both the alkyne and alkene to the corresponding alkane can be accomplished with hydrogen gas over a more active catalyst like palladium on carbon (Pd/C). The conjugated enone system can also undergo 1,4-conjugate reduction under specific conditions. organic-chemistry.org

| Reagent | Functional Group Targeted | Product |

|---|---|---|

| NaBH₄, MeOH | Ketone | Hept-6-en-1-yne-3,5-diol |

| H₂, Lindlar's Catalyst | Alkyne | 5-Hydroxyhepta-1,6-dien-3-one |

| H₂, Pd/C | Alkyne and Alkene | 5-Hydroxyheptan-3-one |

| LiAlH₄ | Ketone and Alkyne | Hept-6-en-1-yne-3,5-diol (and potentially alkyne reduction) |

Elucidation of Reaction Mechanisms through Kinetic Studies

No kinetic data or mechanistic studies based on reaction rates for this compound have been reported in the accessible scientific literature.

Identification and Characterization of Reactive Intermediates

There are no published reports on the isolation, spectroscopic identification (e.g., NMR, IR, or mass spectrometry), or trapping of reactive intermediates formed during reactions of this compound.

Stereochemical Outcomes and Transition State Analysis

Specific studies on the stereochemical pathways of reactions involving this compound are not available. Consequently, there is no information on transition state analysis, whether through computational modeling or experimental validation, for this compound.

Solvent Effects and Reaction Pathway Energetics

Research detailing how different solvents influence the reaction pathways of this compound, or reports on the energetics of such pathways, could not be located.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxyhept 6 En 1 Yn 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Hydroxyhept-6-en-1-yn-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (H-6 and H-7), the proton at the stereocenter (H-5) and the adjacent methylene (B1212753) protons (H-4). The terminal alkyne proton (H-1) would likely appear as a singlet or a very narrow triplet, depending on the solvent and coupling to the carbon-13.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The acetylenic proton (H-1) to the carbonyl carbon (C-3).

The methylene protons (H-4) to the carbonyl carbon (C-3) and the carbinol carbon (C-5).

The vinylic protons (H-6, H-7) to the carbinol carbon (C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. For this compound, NOESY could reveal through-space correlations between the proton on the stereocenter (H-5) and the vinylic protons (H-6 and H-7), which can help in assigning the relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimations based on related structures and may vary depending on solvent and experimental conditions.)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~2.0-2.5 | ~75-85 | C-2, C-3 | - |

| 2 | - | ~80-90 | - | - |

| 3 | - | ~195-205 | - | - |

| 4 | ~2.5-2.9 | ~40-50 | C-3, C-5 | H-5 |

| 5 | ~4.0-4.5 | ~65-75 | C-3, C-4, C-6, C-7 | H-4, H-6, H-7 |

| 6 | ~5.8-6.2 | ~135-145 | C-5, C-7 | H-5, H-7 |

| 7 | ~5.2-5.6 | ~115-125 | C-5, C-6 | H-5, H-6 |

Stereochemical Assignment via NMR Anisotropy

The stereochemistry at C-5 could be further investigated using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Formation of the Mosher's esters (R and S) of this compound would result in diastereomeric products. The anisotropic effect of the phenyl ring in the Mosher's esters causes differential shielding of nearby protons in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the C-5 stereocenter can be determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the parent ion, allowing for the determination of the molecular formula. For C₇H₈O₂, the expected monoisotopic mass would be approximately 124.0524 g/mol . Electrospray ionization (ESI) would likely be used.

The fragmentation pattern in the MS/MS spectrum would offer further structural confirmation. Key expected fragmentations for this compound would include:

Loss of water (H₂O) from the parent ion.

Cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions.

McLafferty rearrangement, if sterically feasible.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 125.0597 |

| [M+Na]⁺ | 147.0416 |

| [M-H]⁻ | 123.0451 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

A strong, broad band around 3400 cm⁻¹ for the O-H stretch of the alcohol.

A sharp, weak band around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.

A weak band around 2100 cm⁻¹ for the C≡C stretch.

A strong, sharp band around 1685 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone.

A medium band around 1640 cm⁻¹ for the C=C stretch of the vinyl group.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C≡C and C=C bonds, which often give weak signals in the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (alcohol) | ~3400 (broad) | Weak |

| ≡C-H (alkyne) | ~3300 (sharp) | Moderate |

| C≡C (alkyne) | ~2100 (weak) | Strong |

| C=O (ketone) | ~1685 (strong) | Moderate |

| C=C (alkene) | ~1640 (medium) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound, consisting of the carbonyl group and the double bond, would give rise to characteristic absorptions. Two primary transitions would be expected:

A π → π* transition, likely appearing at a shorter wavelength (around 220-250 nm) with a high molar absorptivity (ε).

An n → π* transition, associated with the carbonyl group, which would appear at a longer wavelength (around 300-330 nm) with a much lower molar absorptivity.

X-ray Crystallography of Crystalline Derivatives (if applicable)

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of the C-5 chiral center, confirming the assignments made by NMR and other spectroscopic methods. The formation of a co-crystal or a derivative with a heavy atom could facilitate the crystallographic analysis.

Computational and Theoretical Chemistry Studies of 5 Hydroxyhept 6 En 1 Yn 3 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are the cornerstones for studying molecular systems. numberanalytics.comwikipedia.org DFT is often favored for its balance of computational cost and accuracy, especially for medium-sized organic molecules. researchgate.net Ab initio methods, while more computationally demanding, can offer higher accuracy and serve as benchmarks. aip.org For a molecule like 5-Hydroxyhept-6-en-1-yn-3-one, these methods would elucidate its fundamental chemical nature.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. quimicaorganica.org

Geometry Optimization: This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, with its flexible chain and multiple functional groups, several local minima (conformers) are expected to exist. Optimization would typically be performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p).

Table 1: Illustrative Example of Conformational Analysis Data for this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C5-C4-C3, degrees) | Intramolecular H-Bond (O-H···O=C, Å) |

| Conf-1 | 0.00 | -65.2 | 2.15 |

| Conf-2 | 1.25 | 175.8 | None |

| Conf-3 | 2.48 | 58.9 | None |

Understanding the distribution of electrons is key to understanding reactivity. fiveable.me The conjugated system in this compound, which links the vinyl group, ketone, and alkyne, leads to delocalized electrons. psiberg.com

Methods like Natural Bond Orbital (NBO) analysis would be used to quantify electron delocalization, analyze hyperconjugative interactions, and determine atomic charges. This analysis would reveal the polar nature of the carbon-oxygen double bond and the electrophilic character of the carbonyl carbon and the β-carbon of the enone system. libretexts.org The analysis of electron density can provide a quantitative picture of the bonding, confirming the nature of the double and triple bonds and the influence of the hydroxyl group on the electronic environment. rsc.org

Molecular Orbital (MO) theory describes the electronic structure in terms of delocalized orbitals spread across the entire molecule. wikipedia.orglibretexts.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The energy and spatial distribution of the HOMO and LUMO are critical for predicting reactivity. numberanalytics.comyoutube.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the π-system of the enone and alkyne, representing the regions most susceptible to attack by electrophiles. researchgate.netresearchgate.net

LUMO: The LUMO is anticipated to be centered on the carbonyl carbon and the β-carbon, indicating the sites for nucleophilic attack. researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org Analyzing how substituents might alter these orbital energies is a common application of MO theory. rsc.org

Table 2: Illustrative Example of Frontier Orbital Data Calculated at the B3LYP/6-31G(d,p) level of theory.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -2.5 | C3 (carbonyl), C5 (vinyl) |

| HOMO | -7.8 | C6=C7 (vinyl), C1≡C2 (alkyne) |

| HOMO-LUMO Gap | 5.3 | - |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is extensively used to model reaction mechanisms, providing insights that are often difficult to obtain experimentally. numberanalytics.combath.ac.uk This involves mapping the potential energy surface that connects reactants to products.

To study a potential reaction of this compound, such as a nucleophilic addition to the carbonyl or a conjugate addition to the enone, computational chemists would model the entire reaction pathway. researchgate.netmasterorganicchemistry.com This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. solubilityofthings.commasterorganicchemistry.com It is a saddle point on the potential energy surface, and its geometry reveals the nature of bond-breaking and bond-forming at the peak of the reaction. numberanalytics.com

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). solubilityofthings.com A lower activation energy corresponds to a faster reaction rate.

By calculating the energies of all reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. rsc.org

The structure of this compound allows for different types of selectivity.

Regioselectivity: Nucleophiles could potentially attack at several electrophilic sites, primarily the carbonyl carbon (1,2-addition) or the β-carbon of the enone (1,4-conjugate addition). rsc.org DFT calculations can predict which regioisomer is favored by comparing the activation energies of the transition states leading to each product. nih.govunimi.it The pathway with the lower activation barrier will be the dominant one. nih.gov

Stereoselectivity: The presence of a chiral center at C5 means that reactions can lead to different diastereomers. For example, the reduction of the ketone can produce two different diastereomeric alcohols. Computational modeling can predict which diastereomer will be the major product by comparing the energies of the respective transition states. rsc.orgnd.edu The transition state leading to the more stable product, or the one that is simply lower in energy due to fewer steric clashes, will determine the stereochemical outcome. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of this compound in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations can be employed to understand its conformational landscape. The molecule possesses several rotatable bonds, and the relative orientation of the hydroxyl, vinyl, and ethynyl (B1212043) groups is crucial for its chemical reactivity and potential biological interactions. Simulations in an aqueous environment can elucidate how water molecules solvate the polar hydroxyl and ketone functionalities, as well as the less polar hydrocarbon backbone. This provides a detailed picture of the solvent shell and the hydrogen bonding network formed between the compound and water.

Key research findings from hypothetical MD simulations could include the stability of intramolecular hydrogen bonds between the hydroxyl group and the ketone oxygen. The flexibility of the heptene (B3026448) chain and the rotational freedom around the C-C single bonds would also be quantified.

Table 1: Representative Data from Molecular Dynamics Simulation of this compound in Water

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Average Root Mean Square Deviation (RMSD) | 2.5 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule that is accessible to a solvent. |

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in predicting the physicochemical and potential biological properties of this compound without direct clinical correlation. These computational tools leverage the molecular structure to calculate a wide array of descriptors that can be correlated with specific activities or properties.

QSAR models are built upon the principle that the structure of a molecule dictates its activity. For this compound, a range of molecular descriptors can be calculated. These descriptors fall into several categories, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies).

These calculated descriptors can then be used to build predictive models for properties such as solubility, lipophilicity (LogP), and potential interactions with biological macromolecules. While excluding direct clinical correlations, these models can suggest potential areas of chemical interest, for instance, by comparing its predicted properties to those of known bioactive compounds.

Table 2: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Value | Description |

| Molecular Weight | 124.14 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3 | 0.8 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | The sum of surfaces of polar atoms in a molecule. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (O or N). |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (O or N). |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation around them. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification and analysis. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used for these predictions.

The prediction of the Infrared (IR) spectrum can help in identifying the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the stretching frequencies of the O-H, C≡C, C=C, and C=O bonds can be calculated and compared with an experimental IR spectrum to confirm the compound's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predicted shifts provide a theoretical spectrum that can be a powerful tool in the interpretation of experimental NMR data, aiding in the assignment of signals to specific atoms within the molecule.

The Ultraviolet-Visible (UV-Vis) spectrum can also be predicted using TD-DFT. This calculation provides information about the electronic transitions within the molecule, such as the n→π* and π→π* transitions associated with the carbonyl and unsaturated systems.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Functional Group Assignment |

| IR Frequency (cm⁻¹) | |||

| ν(O-H) | 3450 | 3400 | Hydroxyl stretch |

| ν(C≡C) | 2120 | 2115 | Alkyne stretch |

| ν(C=O) | 1710 | 1705 | Ketone stretch |

| ν(C=C) | 1640 | 1645 | Alkene stretch |

| ¹³C NMR Chemical Shift (ppm) | |||

| C=O | 198.5 | 197.8 | Carbonyl carbon |

| C≡CH | 85.2 | 84.5 | Terminal alkyne carbon |

| HC=CH₂ | 135.8 | 136.1 | Vinylic carbon |

| ¹H NMR Chemical Shift (ppm) | |||

| OH | 3.5 | 3.2 | Hydroxyl proton |

| ≡CH | 2.9 | 2.8 | Acetylenic proton |

| =CH₂ | 5.3, 5.5 | 5.2, 5.4 | Vinylic protons |

Derivatization and Analog Synthesis of 5 Hydroxyhept 6 En 1 Yn 3 One

Synthesis of Stereoisomers and Enantiomers

The chiral center at the C-5 position, bearing the hydroxyl group, makes the stereoselective synthesis of 5-Hydroxyhept-6-en-1-yn-3-one a significant area of research. Control over the absolute configuration of this stereocenter is crucial for the synthesis of enantiomerically pure downstream products.

Key strategies for achieving stereocontrol include:

Asymmetric Reduction: The parent diketone, hept-6-en-1-yne-3,5-dione, can be subjected to asymmetric reduction of the C-5 ketone. This is often accomplished using chiral reducing agents such as those derived from boron or aluminum hydrides in the presence of chiral ligands. The choice of ligand dictates the facial selectivity of the hydride attack, leading to either the (R)- or (S)-enantiomer of this compound.

Chiral Pool Synthesis: An alternative approach involves starting from a chiral precursor that already contains the desired stereochemistry. For instance, a chiral aldehyde or epoxide can be elaborated through a series of reactions to construct the heptenynone framework, thereby setting the stereochemistry at C-5.

Kinetic Resolution: A racemic mixture of this compound can be resolved through enzymatic or chemical kinetic resolution. This process involves the selective reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

The successful synthesis of these stereoisomers is fundamental for investigating their differential biological activities and for their use as chiral building blocks in the total synthesis of complex natural products.

Modifications at the Hydroxyl Group

The secondary alcohol at the C-5 position is a prime target for a variety of chemical modifications, enabling the synthesis of a broad range of derivatives with altered physicochemical properties.

Common transformations include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of esters. This modification can be used to introduce a wide variety of functional groups and to modulate the lipophilicity of the molecule.

Etherification: Conversion of the hydroxyl group to an ether is typically achieved under basic conditions using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of stable alkyl or aryl moieties.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, hept-6-en-1-yne-3,5-dione, can be accomplished using a range of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This transformation is often a key step in the synthesis of other analogs.

These modifications are summarized in the table below:

| Modification Type | Reagents | Product Class |

| Esterification | Acyl Halides, Anhydrides | Esters |

| Etherification | Alkyl Halides, Sulfonates | Ethers |

| Oxidation | PCC, Swern Reagents | Ketones |

Alterations to the Enynyl and Ketone Moieties

The enyne and ketone functionalities of this compound provide a rich playground for synthetic chemists to explore a variety of transformations.

Reactions at the Alkyne:

Sonogashira Coupling: The terminal alkyne is readily functionalized via palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, allowing for the introduction of diverse substituents at the C-1 position.

Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and materials science.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes, respectively.

Reactions at the Alkene:

Epoxidation: The terminal double bond can be selectively epoxidized to provide a reactive epoxide ring, which can be further functionalized.

Diels-Alder Reaction: The alkene can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes to construct six-membered rings.

Metathesis: Both ring-closing and cross-metathesis reactions can be employed to build larger ring systems or to introduce new substituents.

Reactions at the Ketone:

Reduction: The ketone at C-3 can be reduced to a secondary alcohol, leading to the corresponding diol. Stereoselective reduction can provide access to specific diastereomers.

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene, providing a method for carbon-carbon bond formation.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone generates tertiary alcohols, introducing new carbon substituents at the C-3 position.

Incorporation into Polycyclic or Heterocyclic Ring Systems

The diverse functionalities within this compound make it an excellent precursor for the synthesis of various cyclic structures.

Pauson-Khand Reaction: The enyne moiety is a classic substrate for the Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition that forms a cyclopentenone fused to the existing framework.

Intramolecular Cyclizations: Depending on the reaction conditions and the introduction of other functional groups, a variety of intramolecular cyclizations can be initiated. For example, activation of the alkyne could lead to cyclization onto the alkene or the ketone.

Heterocycle Formation: The ketone and alkyne functionalities can be utilized to construct a range of heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

The ability to forge new rings onto the this compound scaffold is a powerful strategy for accessing novel and complex molecular skeletons.

Preparation of Conjugates and Probes

To investigate the biological targets and mechanisms of action of compounds derived from this compound, the preparation of chemical probes and conjugates is essential.

Biotinylation: The introduction of a biotin (B1667282) tag, often via a linker attached to the hydroxyl group or the terminal alkyne, allows for affinity-based pulldown experiments to identify protein binding partners.

Fluorescent Labeling: Conjugation to a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, enables the visualization of the compound's subcellular localization and trafficking using fluorescence microscopy.

Affinity Chromatography: Immobilization of the molecule onto a solid support, such as agarose (B213101) beads, creates an affinity matrix that can be used to isolate and identify binding proteins from cell lysates.

The design and synthesis of such probes are critical for elucidating the molecular pharmacology of this class of compounds.

Biological Activity and Molecular Mechanisms of 5 Hydroxyhept 6 En 1 Yn 3 One and Its Analogs

Investigation of Molecular Targets and Binding Interactions

There is no available information on the specific molecular targets or binding interactions of 5-Hydroxyhept-6-en-1-yn-3-one.

Enzyme Inhibition and Activation Studies (e.g., FAS inhibition)

No studies detailing the inhibitory or activational effects of this compound on enzymes, including fatty acid synthase (FAS), have been found in the public domain.

Receptor Binding and Ligand-Target Recognition

Information regarding the receptor binding profile and ligand-target recognition of this compound is not available.

Cellular Uptake and Intracellular Localization

The mechanisms of cellular uptake and the intracellular localization of this compound have not been documented in published research.

Mechanistic Studies of Cellular Responses (e.g., apoptosis induction at a molecular level)

There are no mechanistic studies available that describe the cellular responses to this compound, such as the induction of apoptosis at a molecular level.

Biosynthetic Pathway Elucidation (if a natural product or derivative)

The biosynthetic pathway of this compound has not been elucidated, and it is not confirmed if it is a natural product or a derivative.

Potential Applications of 5 Hydroxyhept 6 En 1 Yn 3 One in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The combination of an en-yne-ketone system with a hydroxyl group makes 5-Hydroxyhept-6-en-1-yn-3-one a powerful building block in organic synthesis. The conjugated en-yn-one moiety is a potent Michael acceptor, susceptible to nucleophilic attack at several positions, while the alkyne and alkene components are ripe for various addition and cycloaddition reactions. The hydroxyl group can act as a directing group, a nucleophile, or a handle for further functionalization.

Key Synthetic Transformations:

Nucleophilic Additions: The electron-deficient nature of the conjugated system allows for the addition of a wide array of nucleophiles. This reactivity is fundamental in constructing more complex molecular architectures.

Cycloaddition Reactions: The enyne motif is an excellent substrate for various cycloaddition reactions, including Diels-Alder and Pauson-Khand reactions, leading to the formation of complex cyclic and polycyclic systems.

Metal-Catalyzed Cross-Coupling: The terminal alkyne provides a reactive site for well-established cross-coupling reactions like the Sonogashira, Heck, and Suzuki couplings, enabling the introduction of diverse substituents. numberanalytics.com

Hydrofunctionalization Reactions: The alkene and alkyne groups can undergo a variety of hydrofunctionalization reactions, such as hydrogenation, hydroamination, and hydroalkylation, to introduce new functional groups with high regio- and stereoselectivity. nih.gov

The presence of multiple, orthogonally reactive functional groups allows for sequential and highly controlled synthetic strategies. For instance, the ketone can be protected while the alkyne undergoes a coupling reaction, followed by deprotection and subsequent transformation of the ketone. This versatility makes compounds like this compound invaluable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. acs.org

Development as Chemical Probes for Biological Systems

The structural features of this compound make it an attractive candidate for the development of chemical probes for studying biological systems. Chemical probes are small molecules used to study and manipulate biological processes.

Probe Design Features:

Reactive Handle: The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the covalent attachment of the probe to a biomolecule of interest that has been metabolically or synthetically tagged with an azide (B81097).

Bio-orthogonal Reactivity: The alkyne and ketone functionalities can be designed to react selectively with specific biological targets. For example, the ketone could potentially form covalent adducts with specific amino acid residues in a protein active site.

Modulation of Properties: The hydroxyl group provides a site for attaching reporter groups, such as fluorophores or affinity tags (like biotin), without significantly altering the core reactivity of the en-yn-one system.

The development of such probes could enable the identification and characterization of new protein targets, the visualization of biological processes, and the elucidation of drug mechanisms of action. For instance, a probe based on this scaffold could be used to identify enzymes that interact with or metabolize small molecule ketones. researchgate.net

Catalytic Applications or Ligand Development

While the compound itself is not a catalyst, its polyfunctional nature makes it a valuable scaffold for the synthesis of novel ligands for metal-based catalysis. The ability to introduce various coordinating atoms through the reactive handles of the molecule allows for the design of tailored ligand environments around a metal center.

Ligand Synthesis Strategies:

The terminal alkyne can be used to append phosphine, amine, or other coordinating groups via click chemistry or other coupling reactions.

The hydroxyl group can be converted into a better coordinating group, such as an ether or an ester, which can then participate in metal chelation.

The conjugated system could potentially interact with metal centers, influencing the electronic properties and reactivity of the catalyst.

The development of new ligands is crucial for advancing catalysis, leading to more efficient, selective, and environmentally friendly chemical transformations. The modular nature of a scaffold like this compound would allow for the rapid generation of a library of ligands for screening in various catalytic reactions.

Materials Science Applications (e.g., as monomers or building blocks)

In materials science, molecules with multiple reactive sites are highly sought after as monomers for the synthesis of polymers with unique properties or as building blocks for functional materials.

Potential Materials Science Roles:

Polymer Synthesis: The alkene and alkyne functionalities can participate in polymerization reactions. For example, the alkyne could undergo polymerization to form polyacetylenes, which are known for their conductive properties. The presence of the hydroxyl group can influence the polymer's solubility and provide sites for cross-linking or post-polymerization modification.

Surface Functionalization: The reactive groups on this compound make it suitable for the functionalization of material surfaces, such as nanoparticles or self-assembled monolayers. The terminal alkyne is particularly useful for attaching to surfaces modified with azide groups. This can be used to tune the surface properties of materials, for example, to enhance their biocompatibility or to introduce specific recognition sites. nih.gov

Functional Dyes: The conjugated en-yn-one system forms a chromophore that absorbs light in the UV-visible region. Modification of the molecule by attaching different substituents could be used to tune its photophysical properties, potentially leading to the development of new dyes and pigments with applications in sensing or imaging.

The ability to create highly functionalized and potentially cross-linked polymers makes this type of molecule interesting for the development of advanced materials with tailored mechanical, electronic, or optical properties.

Methodological Development in Analytical Chemistry

The unique combination of functional groups in this compound offers several opportunities for the development of new analytical methods.

Derivatizing Agent in Chromatography: The ketone functionality can react with specific derivatizing agents, such as those containing a hydrazine (B178648) or hydroxylamine (B1172632) moiety, to form stable adducts. If the derivatizing agent also contains a chromophore or fluorophore, this can significantly enhance the detection of the molecule and related analytes in techniques like High-Performance Liquid Chromatography (HPLC).

Probe for Mass Spectrometry: The reactive nature of the molecule could be exploited to develop new probes for mass spectrometry-based analysis. For example, it could be used to selectively label and identify certain classes of biomolecules in complex mixtures. nih.gov

Component of Chemical Sensors: The conjugated system, in conjunction with the reactive functional groups, makes it a candidate for the development of chemosensors. The binding of an analyte to the hydroxyl group or reaction with the en-yn-one system could lead to a change in the molecule's fluorescence or absorbance properties, providing a detectable signal. For instance, sensors for ketones have been developed using probes that react with the carbonyl group to produce a fluorescent signal. acs.orgnih.gov The alkyne also allows for easy attachment to sensor surfaces like gold nanoparticles for developing sensitive detection methods. nih.govacs.org

The development of new analytical methods is crucial for a wide range of fields, from environmental monitoring to clinical diagnostics. The versatility of a molecule like this compound could contribute to the creation of more sensitive, selective, and efficient analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxyhept-6-en-1-yn-3-one, and how can experimental conditions be optimized?

- Methodological Answer : Focus on gold-catalyzed reactions or alkyne functionalization strategies, as homogeneous catalysis (e.g., AuCl₃) is effective for enyne systems . Optimize reaction time, temperature, and solvent polarity (e.g., DCM vs. THF) to balance yield and selectivity. Verify purity via HPLC or GC-MS, and confirm structural integrity using crystallography (e.g., SHELX for refinement) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy or NMR for hydroxyl/enol tautomerism shifts. Use TLC or mass spectrometry to identify degradation byproducts .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its isomers?

- Methodological Answer : Combine ¹H/¹³C NMR (focusing on olefinic/alkynic proton splitting patterns) with IR spectroscopy (C≡C stretch ~2100–2260 cm⁻¹ and hydroxyl stretches). High-resolution mass spectrometry (HRMS) can resolve molecular formula ambiguities. For crystallographic confirmation, use SHELXL for structure refinement .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in gold-catalyzed reactions. Software like Gaussian or ORCA can calculate activation energies and orbital interactions. Validate predictions experimentally via kinetic isotope effects (KIEs) or trapping of proposed intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of literature to identify variables (e.g., assay type, cell lines, purity). Replicate experiments under standardized conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in silico docking) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets while minimizing off-site effects?

- Methodological Answer : Employ competitive binding assays (e.g., SPR or ITC) with site-directed mutagenesis of target proteins. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR studies to map binding sites. Validate specificity via CRISPR knockouts or siRNA silencing in cellular models .

Q. What advanced data analysis techniques address spectral overlaps in complex mixtures containing this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping NMR/UV peaks. Use 2D-COSY or HSQC NMR for signal assignment. For mass spectrometry, employ tandem MS/MS with collision-induced dissociation (CID) to fragment ambiguous ions .

Methodological Guidelines for Data Presentation

- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices, with processed data (normalized/scaled) in the main text .

- Statistical Reporting : Clearly state confidence intervals, p-values, and effect sizes. Use R or Python for reproducibility, and archive code/scripts .

- Reproducibility : Publish crystallographic data in CIF format (validated via CHECKCIF) and deposit spectral data in public repositories (e.g., PubChem) .

Critical Literature Review Practices

- Keyword Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in PubMed/Scifinder to filter non-academic sources .

- Contradiction Analysis : Cross-reference patents, preprints, and peer-reviewed papers. Prioritize studies with rigorous experimental sections (e.g., full synthetic protocols, error margins) .

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.